molecular formula C12H13N5O2 B246624 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Cat. No. B246624
M. Wt: 259.26 g/mol
InChI Key: MFIJFWQBOHWBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied in the field of cardiovascular research due to its ability to modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.

Mechanism of Action

ODQ selectively inhibits 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole by binding to the heme group of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to decreased cGMP levels, which in turn affects downstream signaling pathways. ODQ has been shown to be a reversible inhibitor of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, with a dissociation constant (Kd) in the nanomolar range.
Biochemical and Physiological Effects:
ODQ has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of smooth muscle, and decreased cardiac contractility. ODQ has also been shown to reduce blood pressure in animal models of hypertension. Additionally, ODQ has been shown to inhibit angiogenesis and tumor growth in cancer models.

Advantages and Limitations for Lab Experiments

One of the major advantages of ODQ is its selectivity for 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole, which allows for specific modulation of the NO-cGMP signaling pathway. Additionally, ODQ is a reversible inhibitor, which allows for precise control of its effects. However, ODQ has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, ODQ has been shown to be unstable in the presence of light and oxygen, which can lead to degradation and loss of activity.

Future Directions

There are a number of future directions for research on ODQ and the NO-cGMP signaling pathway. One area of interest is the role of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in the regulation of vascular tone and blood pressure. Additionally, there is growing interest in the use of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole modulators, including ODQ, as potential therapies for cardiovascular disease and cancer. Finally, there is ongoing research into the development of new and more potent 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole inhibitors, which could have a significant impact on the treatment of a variety of diseases.

Synthesis Methods

ODQ can be synthesized using a variety of methods, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 1-azepanamine in the presence of a base or the reaction of 2-amino-5,6-dicyano-1,4-benzoquinone (ADQ) with 1-azepanol. Both methods result in the formation of ODQ with high yield and purity.

Scientific Research Applications

ODQ has been extensively used in scientific research to study the NO-cGMP signaling pathway and its role in cardiovascular physiology. It has been shown to inhibit 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in a dose-dependent manner, leading to decreased cGMP production and vasodilation. ODQ has also been used to investigate the role of 4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in platelet aggregation, smooth muscle relaxation, and cardiac function. Additionally, ODQ has been used as a tool to study the effects of NO-cGMP signaling in various disease models, including hypertension, heart failure, and atherosclerosis.

properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

4-(azepan-1-yl)-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

InChI

InChI=1S/C12H13N5O2/c1-2-4-6-17(5-3-1)9-7-8-10(14-18-13-8)12-11(9)15-19-16-12/h7H,1-6H2

InChI Key

MFIJFWQBOHWBSY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=CC3=NON=C3C4=NON=C24

Canonical SMILES

C1CCCN(CC1)C2=CC3=NON=C3C4=NON=C24

Origin of Product

United States

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